(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring and a hydroxy-methoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 2-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amine-substituted compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-propen-1-yl hydrogen sulfate: Shares a similar benzodioxole structure but differs in the presence of a hydrogen sulfate group.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Similar structure with a hydroxyprop-2-enal group instead of a hydroxy-methoxyphenyl group.
Uniqueness
(2E)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18O7 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-5-6-13(15(21)9-12)14(20)7-4-11-8-16-18(26-10-25-16)19(24-3)17(11)23-2/h4-9,21H,10H2,1-3H3/b7-4+ |
InChI Key |
LTTPUADQUCERIP-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3)O |
Origin of Product |
United States |
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